molecular formula C17H22NO3+ B1675446 Lunasine CAS No. 6901-22-0

Lunasine

Cat. No.: B1675446
CAS No.: 6901-22-0
M. Wt: 288.36 g/mol
InChI Key: GUIBZZYABLMRRD-CQSZACIVSA-N
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Description

Lunasine is a bioactive peptide primarily found in soybeans and certain cereal grains such as barley, wheat, and rye. It was first isolated and sequenced from soybean seeds in 1987. The peptide consists of 43 amino acids and is notable for its unique poly (L-aspartic acid) sequence at the carboxyl terminus. The name “this compound” is derived from the Filipino word “lunas,” meaning “cure,” reflecting its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lunasine can be synthesized using recombinant DNA technology. One effective method involves expressing this compound in Escherichia coli. The peptide is fused with a His-tag and the B1 domain of Streptococcal protein G, followed by purification using immobilized metal affinity chromatography. This method yields high-purity this compound with a final yield of approximately 12.0 mg/L .

Industrial Production Methods: Industrial production of this compound involves isolating it from soybean white flake, a byproduct of soybean processing. This method has been optimized to produce highly purified this compound, making it more accessible for research and therapeutic applications .

Scientific Research Applications

Lunasine has garnered significant interest in scientific research due to its potential therapeutic properties. Some of its key applications include:

Mechanism of Action

Lunasine exerts its effects through several molecular mechanisms:

    Histone Acetylation: this compound binds to hypoacetylated regions of chromosomes, such as telomeres, and inhibits histone acetylation.

    Integrin Signaling: this compound interacts with integrins containing αv, α5, β1, and β3 subunits, disrupting their interaction with downstream signaling components such as phosphorylated Focal Adhesion Kinase, Kindlin, and Integrin Linked Kinase.

Comparison with Similar Compounds

Properties

CAS No.

6901-22-0

Molecular Formula

C17H22NO3+

Molecular Weight

288.36 g/mol

IUPAC Name

(2R)-4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium

InChI

InChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1

InChI Key

GUIBZZYABLMRRD-CQSZACIVSA-N

Isomeric SMILES

CC(C)[C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC

SMILES

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC

Canonical SMILES

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lunasin;  Lunasine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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